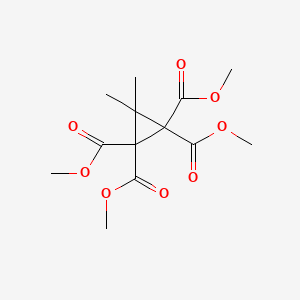
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate is a chemical compound known for its unique structure and properties It is a cyclopropane derivative with four ester groups attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate typically involves the reaction of 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be represented by the following reaction:
3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylic acid+4CH3OH→Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate+4H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylic acid.
Reduction: Formation of tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetraol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate involves its interaction with molecular targets through its ester groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The cyclopropane ring provides a unique structural framework that can influence the reactivity and stability of the compound.
類似化合物との比較
Similar Compounds
1,1,2,2-Tetramethylcyclopropane: Lacks the ester groups, making it less reactive in esterification and substitution reactions.
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetraol: The reduced form of the compound with hydroxyl groups instead of ester groups.
3,3-Dimethylcyclopropane-1,1,2,2-tetracarboxylic acid: The precursor acid form of the compound.
Uniqueness
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate is unique due to its combination of a cyclopropane ring with four ester groups
特性
CAS番号 |
92157-77-2 |
|---|---|
分子式 |
C13H18O8 |
分子量 |
302.28 g/mol |
IUPAC名 |
tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C13H18O8/c1-11(2)12(7(14)18-3,8(15)19-4)13(11,9(16)20-5)10(17)21-6/h1-6H3 |
InChIキー |
WVBZYEQMHDNUPJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)

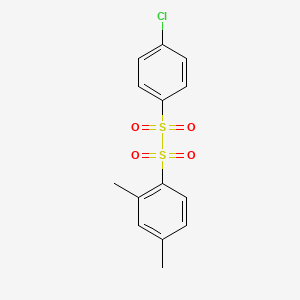
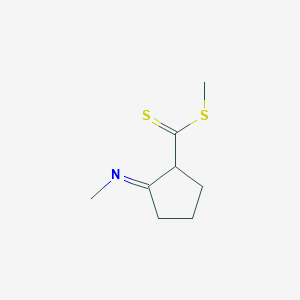
![N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide](/img/structure/B14350459.png)

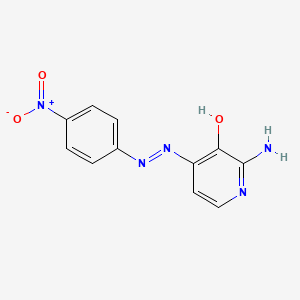
![N-ethyl-1-(oxolan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14350479.png)


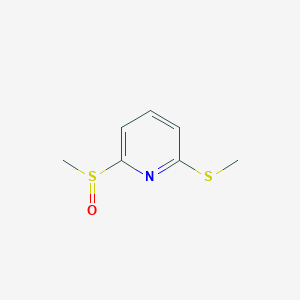
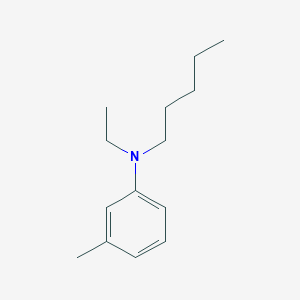

![N-[1-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14350504.png)
